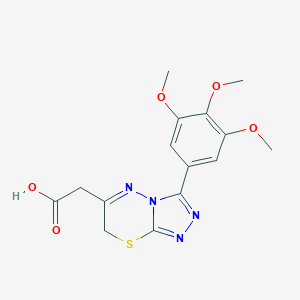
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their antidiabetic and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- is not fully understood. However, studies have shown that it acts as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity, decreased inflammation, and improved lipid profiles.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- exhibits antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. It also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- in lab experiments is its potential therapeutic properties, which make it a promising candidate for drug development. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
Future research on 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- could focus on the following directions:
1. Investigating its potential as an anticancer agent
2. Optimizing its therapeutic potential by elucidating its exact mechanism of action
3. Developing derivatives with improved pharmacological properties
4. Investigating its potential as a treatment for neurodegenerative diseases
5. Investigating its potential as a treatment for metabolic disorders other than diabetes, such as obesity and dyslipidemia.
Métodos De Síntesis
The synthesis of 7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- involves the reaction of 3-(3,4,5-trimethoxyphenyl)-1,2,4-triazole-5-thiol with ethyl chloroacetate in the presence of potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity of the compound can be increased by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that this compound exhibits antidiabetic, anti-inflammatory, and neuroprotective effects. It has also been shown to have potential as an anticancer agent.
Propiedades
Número CAS |
126598-30-9 |
|---|---|
Nombre del producto |
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-6-acetic acid, 3-(3,4,5-trimethoxyphenyl)- |
Fórmula molecular |
C15H16N4O5S |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
2-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetic acid |
InChI |
InChI=1S/C15H16N4O5S/c1-22-10-4-8(5-11(23-2)13(10)24-3)14-16-17-15-19(14)18-9(7-25-15)6-12(20)21/h4-5H,6-7H2,1-3H3,(H,20,21) |
Clave InChI |
GPAAEEJPAGNGKP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)CC(=O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(CS3)CC(=O)O |
Otros números CAS |
126598-30-9 |
Sinónimos |
2-[9-(3,4,5-trimethoxyphenyl)-5-thia-1,2,7,8-tetrazabicyclo[4.3.0]nona -2,6,8-trien-3-yl]acetic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




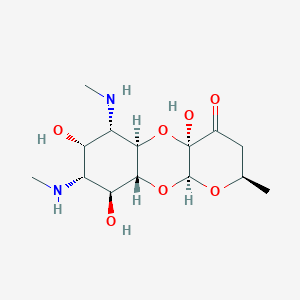
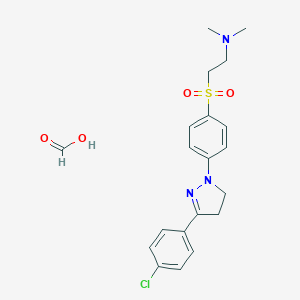
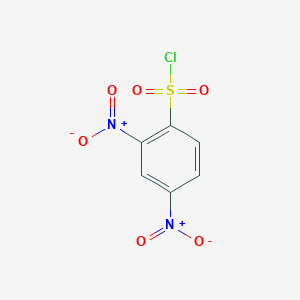
![[[(1,1-Dimethylpent-4-en-2-ynyl)oxy]methyl]oxirane](/img/structure/B156150.png)
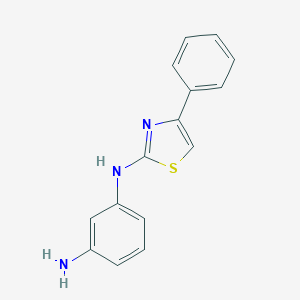
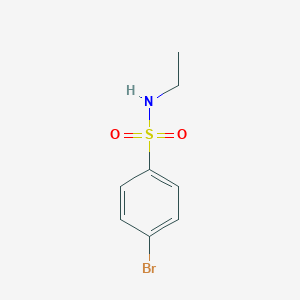
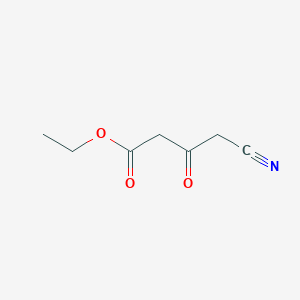
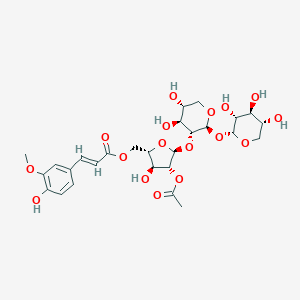
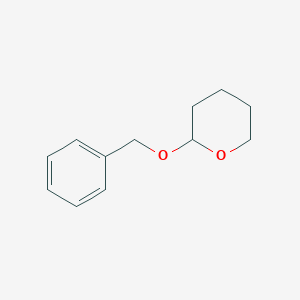
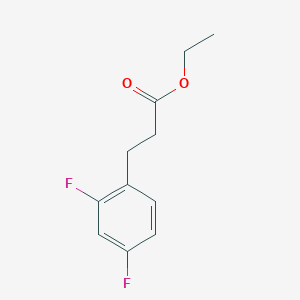
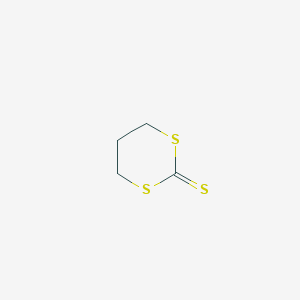
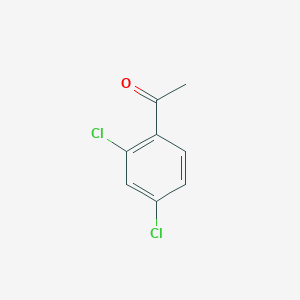
![[2,2'-Bipyridine]-5-carbonitrile](/img/structure/B156175.png)